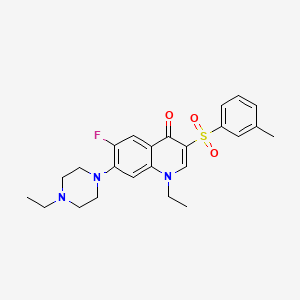

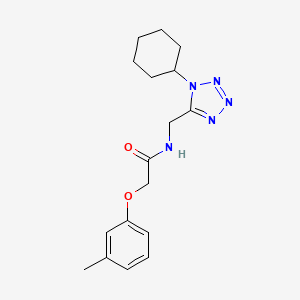

![molecular formula C25H18N2O2S B2472074 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide CAS No. 477504-33-9](/img/structure/B2472074.png)

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse applications . They are known to possess a range of pharmacological properties and have a high degree of structural diversity, making them valuable for the investigation of novel therapeutics .

Synthesis Analysis

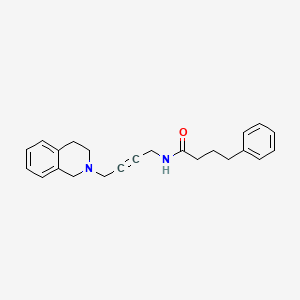

The synthesis of benzothiazole derivatives often involves the construction of the benzothiazole ring from acyclic precursors in one synthetic process . Another approach is the introduction of the ylidene fragment into the benzothiazole ring .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound. For example, one compound, N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide, has a molecular formula of C22H20N2O2S and a molecular weight of 376.47.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The 2nd position of the benzothiazole ring is often the most active site, and changes in the functional group at this position can significantly alter the biological activity of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For example, N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide has a molecular formula of C22H20N2O2S and a molecular weight of 376.47.Aplicaciones Científicas De Investigación

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide, exhibit a wide range of biological activities due to their unique structural characteristics. These compounds are notable for their therapeutic potential across various domains, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic applications, among others. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of benzothiazole nuclei in drug discovery. Their structural simplicity and ease of synthesis enable the development of chemical libraries that could serve in discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).

Anticancer and Antimicrobial Potential

Recent advancements in structural modifications of benzothiazole scaffolds and their conjugates have shown significant promise as chemotherapeutics, especially in antitumor applications. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazole derivatives, making them attractive candidates for the development of new drugs. The derivatives' potent anticancer activity, combined with the potential for synergistic effects in drug combinations, underscores the need for further exploration and development of benzothiazole-based compounds in cancer chemotherapy (Ahmed et al., 2012).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives play a crucial role in medicinal chemistry due to their varied pharmacological activities. These compounds have been found to possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The significance of benzothiazole in the development of therapeutic agents is underscored by its presence in numerous bioactive heterocycles and natural products. This versatility makes benzothiazole a key scaffold in the search for new therapeutic agents across different fields of chemistry (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have shown substantial antimicrobial and antiviral capabilities, making them promising candidates for the development of new antimicrobial drugs. The emergence of multi-drug resistant pathogens and pandemic diseases like COVID-19 has prompted the scientific community to explore the antimicrobial and antiviral potentials of benzothiazole derivatives further. These derivatives exhibit different modes of action against microorganisms or viruses, suggesting their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development (Elamin, Elaziz, & Abdallah, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c1-27-21-16-15-17-9-5-6-12-19(17)23(21)30-25(27)26-24(28)20-13-7-8-14-22(20)29-18-10-3-2-4-11-18/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILWXFHFGHBJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)

![N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2472005.png)

![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2472012.png)